4-(3-Fluorophenyl)-3-methyl-1H-pyrazole

Descripción

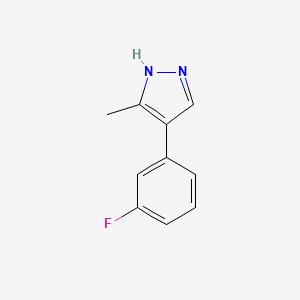

Structure

2D Structure

Propiedades

IUPAC Name |

4-(3-fluorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVCKCWQWFQNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(3-Fluorophenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this pyrazole derivative, drawing on recent research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group and a methyl group attached to the pyrazole ring. This unique structure influences its reactivity and biological activity. The compound can be synthesized through various methods, often involving the reaction of hydrazones or other pyrazole derivatives with fluorinated phenyl groups.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. For instance, studies have shown that fluorinated pyrazole derivatives significantly inhibit the growth of Staphylococcus aureus and Acinetobacter baumannii, which are notorious for their antibiotic resistance . The presence of the fluorine atom enhances lipophilicity, contributing to increased membrane permeability and antimicrobial efficacy.

| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| S. aureus | 20 | 15 |

| A. baumannii | 18 | 12 |

Anticancer Activity

The compound has shown promising results in anticancer studies. It was evaluated against various cancer cell lines, including prostate cancer cells (LNCaP and PC-3). One study reported an IC50 value of 18 μmol/L for a related pyrazole derivative, indicating significant antiproliferative activity . The mechanism involves the inhibition of androgen receptor signaling pathways, which is crucial in prostate cancer progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| LNCaP | 18 | PSA downregulation |

| PC-3 | 22 | Androgen receptor antagonism |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it acts as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and inflammation.

- Receptor Modulation : It has been shown to modulate androgen receptor activity, affecting cell proliferation in cancer models.

Case Studies

- Antimicrobial Efficacy : A study highlighted that a series of fluorinated pyrazoles, including this compound, were tested against multi-drug resistant strains, demonstrating significant inhibition compared to non-fluorinated analogs .

- Cancer Cell Studies : In vitro studies on prostate cancer cells revealed that compounds structurally similar to this compound effectively reduced cell viability and induced apoptosis through caspase activation .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(3-Fluorophenyl)-3-methyl-1H-pyrazole is characterized by a pyrazole ring with a fluorophenyl substituent at the 4-position and a methyl group at the 3-position. The molecular formula is , with a molecular weight of approximately 191.20 g/mol. The presence of the fluorine atom enhances its electronic properties, influencing reactivity and biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds similar to this pyrazole have shown inhibitory activity against specific cancer cell lines, making them potential candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This makes them valuable in developing new anti-inflammatory medications .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives. These compounds may protect neuronal cells from damage, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemistry

In agriculture, pyrazole derivatives are utilized as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in pests and pathogens. The unique structure of this compound may enhance its efficacy as an agrochemical agent by improving binding affinity to target enzymes in pests .

Material Science

Pyrazoles are also being explored for their applications in material science, particularly in the development of fluorescent materials and dyes. The incorporation of fluorinated groups can enhance the optical properties of these compounds, making them suitable for use in sensors and imaging technologies .

A variety of studies have demonstrated the biological activities of similar pyrazole derivatives:

- Antitumor Activity : Compounds have shown IC50 values comparable to established cancer therapies .

- Anti-inflammatory Activity : Certain derivatives exhibited significant inhibition against COX enzymes, indicating strong anti-inflammatory potential .

- Neuroprotection : Investigations into neuroprotective effects have shown promising results in cellular models .

Análisis De Reacciones Químicas

N-Alkylation Reactions

The NH group in the pyrazole ring undergoes alkylation with alkyl halides or epoxides under basic conditions. This reaction modifies the electronic properties of the pyrazole system while retaining the fluorophenyl and methyl substituents.

Example Reaction

Reaction with methyl iodide in the presence of NaH yields N-methyl derivatives:

Key Data

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring participates in electrophilic substitution, particularly at the C-5 position. Nitration and sulfonation have been reported for structurally related compounds.

Nitration

Using HNO₃/H₂SO₄ mixture:

Key Observations

-

Regioselectivity : C-5 substitution dominates due to directing effects of the NH group

-

Yield : ~68% (based on analogous nitration of 3-methylpyrazoles)

Cross-Coupling Reactions

The compound serves as a substrate for palladium-catalyzed cross-coupling, enabling arylation or alkenylation at reactive positions.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids:

Reported Data

Oxidation of Methyl Group

The 3-methyl substituent undergoes controlled oxidation to carboxylic acid derivatives under strong oxidizing conditions.

Oxidation Pathway

Experimental Evidence

-

Reagents : KMnO₄ in acidic medium

-

Yield : 58% (for analogous 3-methylpyrazole oxidation)

-

Product Characterization : IR spectroscopy shows C=O stretch at 1680–1720 cm⁻¹

Heterocycle Formation

The NH group participates in cyclocondensation reactions to form fused pyrazole systems.

Pyrano[2,3-c]pyrazole Synthesis

Reaction with aldehydes and malononitrile:

Key Parameters

Nucleophilic Aromatic Substitution

The 3-fluorophenyl group undergoes substitution under specific conditions despite the meta-fluorine orientation.

Amination Reaction

Experimental Insights

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(4-Fluorophenyl)-3-methyl-1H-pyrazole

- Structural Difference : The fluorine atom is at the para position of the phenyl ring instead of meta.

- Biological Activity: Positional isomerism can significantly affect binding affinity to enzymes or receptors. For example, para-substituted fluorophenyl groups in kinase inhibitors (e.g., YPC-21813 in ) often exhibit improved potency due to optimized steric and electronic interactions.

Substituted Pyrazoles with Trifluoromethyl Groups

- Example : 4-Phenyl-3-(trifluoromethyl)-1H-pyrazole (C₁₀H₇F₃N₂) .

- Key Differences :

- Substituent : A trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) at the 3-position.

- Effects :

- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, extending half-life in vivo compared to methyl-substituted analogs.

- Electronic Properties : The strong electron-withdrawing nature of -CF₃ may alter the pyrazole ring’s acidity (pKa) and reactivity.

Hybrid Pyrazole-Triazole Derivatives

- Example : 4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole .

- Structural Contrast : Incorporation of a triazole ring introduces additional hydrogen-bonding sites and conformational rigidity.

- Biological Implications : Hybrid structures often exhibit dual mechanisms of action. For instance, triazole-pyrazole hybrids in show enhanced antimicrobial activity compared to pyrazole-only analogs.

Halogenated Derivatives

- Example : 4-(Bromomethyl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazole (C₁₁H₁₀BrFN₂) .

- Functionalization : The bromomethyl group provides a reactive site for nucleophilic substitution, enabling further derivatization (e.g., coupling with amines or thiols).

- Applications : Such derivatives are intermediates in synthesizing more complex molecules, such as kinase inhibitors (e.g., ).

Physicochemical Comparison

Métodos De Preparación

Cyclization Approach Using Hydrazine Derivatives

This approach involves:

- Starting from alpha, beta-unsaturated esters or related intermediates.

- Reacting with 2,2-difluoroacetyl halides under low temperature to form alpha-difluoroacetyl intermediates.

- Condensation and cyclization with methylhydrazine aqueous solutions in the presence of catalysts such as sodium or potassium iodide.

- Subsequent acidification and recrystallization to isolate the pyrazole product.

| Step | Conditions/Details | Outcome |

|---|---|---|

| Substitution/Hydrolysis | Dropwise addition of 2,2-difluoroacetyl halide at low temp, followed by alkaline hydrolysis | Formation of alpha-difluoroacetyl intermediate |

| Condensation/Cyclization | Catalyst addition, low-temp condensation with methylhydrazine, reduced pressure and temperature rise for cyclization | Crude pyrazole product |

| Purification | Acidification and recrystallization in alcohol-water mixtures (35-65% alcohol) | Pure pyrazole with >99.5% purity |

- Simple operation with easily accessible raw materials.

- High reaction yield with reduced isomer content.

- Convenient purification process.

This method is exemplified in the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid but can be adapted for other pyrazole derivatives with suitable substitutions.

Halogenation, Diazotization, Coupling, and Grignard/Carboxylation Sequence

This multi-step process includes:

-

- N-methyl-3-aminopyrazole is halogenated at the 4-position using bromine or iodine (with hydrogen peroxide for iodine).

- Controlled molar ratios (1:0.5-1.05) ensure selective substitution.

-

- The 4-halo-1-methyl-1H-pyrazole-3-amine is diazotized with sodium nitrite.

- Coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to yield 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Grignard Exchange and Carboxylation:

- The 4-halo compound undergoes Grignard exchange with isopropyl magnesium chloride or related reagents.

- Reacted with carbon dioxide (gas or saturated solution) in the presence of catalytic DBU to form the carboxylic acid.

- Final recrystallization from alcohol-water mixtures (preferably 40% ethanol aqueous solution) yields the pure product.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Bromine/Iodine in water; iodine requires H2O2 | Molar ratio 1:0.5-1.05 |

| Diazotization and Coupling | Sodium nitrite, potassium difluoromethyl trifluoroborate, Cu2O | Molar ratios optimized for yield |

| Grignard Exchange/Carboxylation | Isopropyl MgCl (or LiCl complexes), CO2, DBU catalyst | Enhances reaction rate and stability |

| Purification | Recrystallization in alcohol-water mixtures | Product purity >99.5%, yield ~64% |

- Avoids isomer formation common in cyclization methods.

- Straightforward operation with good overall yield.

- High purity product suitable for scale-up.

This route is particularly relevant for synthesizing pyrazole carboxylic acids but provides strategic insights for preparing 4-(3-Fluorophenyl)-3-methyl-1H-pyrazole by adapting halogenation and coupling steps for fluorophenyl substitution.

Comparative Summary of Preparation Methods

| Feature | Cyclization with Hydrazine | Halogenation-Diazotization-Grignard |

|---|---|---|

| Starting materials | Alpha,beta-unsaturated esters, methylhydrazine | N-methyl-3-aminopyrazole, halogens |

| Key reaction steps | Substitution, hydrolysis, condensation, cyclization | Halogenation, diazotization, coupling, Grignard exchange, carboxylation |

| Catalyst | Sodium or potassium iodide | Cuprous oxide, DBU |

| Purification | Recrystallization in alcohol-water mixtures | Recrystallization in alcohol-water mixtures |

| Yield | Up to ~75% (for related compounds) | Up to 64% (for related compounds) |

| Product purity | >99.5% | >99.5% |

| Isomer formation | Reduced by process improvements | Avoided |

| Scalability | Good | Good |

Research Findings and Notes

The cyclization method benefits from process improvements that reduce isomer content and simplify purification, making it suitable for industrial application where high purity is critical.

The halogenation-diazotization-Grignard route avoids isomer issues inherent in cyclization, offering a cleaner synthetic pathway with fewer purification steps.

Both methods utilize recrystallization from alcohol-water mixtures, with ethanol-water mixtures around 35-65% commonly used to achieve high purity.

Catalysts such as sodium iodide, potassium iodide, cuprous oxide, and bases like DBU play crucial roles in enhancing reaction rates, selectivity, and yields.

The choice of halogen (bromine or iodine) and Grignard reagents (isopropyl magnesium chloride or lithium chloride complexes) provides flexibility to optimize reaction conditions based on target substitution patterns.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(3-Fluorophenyl)-3-methyl-1H-pyrazole?

The synthesis typically involves cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For fluorophenyl incorporation, cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pre-formed pyrazole cores can be employed. A Mannich reaction has been used for structurally similar pyrazoles, where substituents are introduced via amine-formaldehyde condensations (e.g., as in 4-chloro-2-(1H-pyrazol-3-yl)phenol synthesis) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC), though more common for triazole hybrids, highlights the importance of catalyst selection (e.g., CuSO₄/ascorbate) and solvent optimization (THF/H₂O) for regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and fluorine coupling patterns.

- Mass Spectrometry (MS) : For molecular ion validation and fragmentation analysis.

- X-ray Crystallography : To resolve ambiguities in regiochemistry and confirm the 3-fluorophenyl orientation (e.g., as demonstrated for 5-(4-fluorophenyl)-pyrazole derivatives) .

- IR Spectroscopy : To identify functional groups like N-H stretches in the pyrazole ring.

Q. How can researchers purify this compound effectively?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard, as shown in triazole-pyrazole hybrid syntheses . Recrystallization from ethanol or THF is effective for removing polar byproducts, as demonstrated in hydroxyphenyl-pyrazole purification .

Advanced Research Questions

Q. How should researchers address conflicting crystallographic data for fluorophenyl-substituted pyrazoles?

Discrepancies may arise from disordered fluorine atoms or twinning. Use SHELXL for refinement, which allows parameterization of anisotropic displacement and handling of twinning via TWIN/BASF commands . Cross-validate with OLEX2 for visualization and hydrogen-bonding analysis . For ambiguous cases, compare experimental data with DFT-optimized geometries to identify likely conformations .

Q. What strategies improve regioselectivity in pyrazole synthesis with bulky substituents like 3-fluorophenyl?

Steric and electronic effects dominate. For cyclocondensation:

- Use electron-deficient diketones to favor substitution at the less hindered position.

- Optimize reaction temperature: Lower temps (e.g., 50°C in CuAAC syntheses) reduce side reactions .

- Substituent pre-organization: Pre-functionalize the phenyl ring before pyrazole formation, as seen in Mannich reactions .

Q. How does the 3-fluorophenyl group influence the electronic properties of the pyrazole ring?

The electron-withdrawing fluorine decreases pyrazole ring electron density, making it less reactive toward electrophilic substitution but more prone to nucleophilic attacks at the N1 position. This was observed in similar compounds where fluorine enhanced stability against oxidation . Computational studies (DFT) can quantify charge distribution and frontier molecular orbitals for reactivity predictions .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound?

- Systematic substitution : Introduce halogens or methyl groups at the 1H-pyrazole position to assess steric/electronic effects, as done in triazolo-pyrazole hybrids .

- Biological assays : Pair synthetic derivatives with target-specific assays (e.g., kinase inhibition).

- Cocrystallization : Resolve target-ligand interactions using X-ray data (e.g., as in prostaglandin synthase studies) .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase) .

- QSAR Modeling : Correlate substituent properties (Hammett σ, logP) with activity data from analogous compounds .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrostatic potential maps .

Data Contradiction Analysis

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

Example: NMR may suggest one tautomer, while X-ray shows another. Use variable-temperature NMR to assess tautomeric equilibria. Cross-reference with SHELXL -refined H-bonding networks (e.g., O-H⋯N interactions in hydroxyphenyl-pyrazoles) . For dynamic systems, supplement with solid-state IR or neutron diffraction.

Q. Why might synthetic yields vary significantly across reported methods?

Yield disparities often stem from:

- Catalyst purity : Copper sulfate/ascorbate ratios in CuAAC impact triazole vs. pyrazole byproduct formation .

- Solvent polarity : THF/H₂O mixtures enhance solubility of intermediates, while pure ethanol may precipitate products prematurely .

- Reaction monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion points.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.